2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
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Overview
Description
2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound featuring a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 3,4-dichlorophenol with an appropriate halogenated reagent to form the dichlorophenoxy intermediate.
Introduction of the Pyrazole Ring: The intermediate is then reacted with a pyrazole derivative under controlled conditions to introduce the pyrazole ring.
Addition of the Trifluoromethyl Ketone Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenoxy)acetic acid
- 2-(3,4-dichlorophenoxy)propanoic acid
- 2-(3,4-dichlorophenoxy)butanoic acid
Uniqueness
2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H11Cl2F3N2O3 |
---|---|
Molecular Weight |
371.14g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H11Cl2F3N2O3/c1-7-5-12(22,13(16,17)18)20(19-7)11(21)6-23-8-2-3-9(14)10(15)4-8/h2-4,22H,5-6H2,1H3 |
InChI Key |
GGNWPCPGYWKYSQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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